molecular formula C8H13Br B13316142 1-Bromospiro[2.5]octane

1-Bromospiro[2.5]octane

Cat. No.: B13316142
M. Wt: 189.09 g/mol
InChI Key: NOWLLYLVAPANJG-UHFFFAOYSA-N
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Description

1-Bromospiro[25]octane is an organic compound with the molecular formula C₈H₁₃Br It features a unique spirocyclic structure, where a bromine atom is attached to a spiro[25]octane framework

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromospiro[2.5]octane can be synthesized through several methods. One common approach involves the bromination of spiro[2.5]octane using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction typically occurs in an inert solvent like carbon tetrachloride or chloroform under reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and reactant concentration, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Bromospiro[2.5]octane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups, leading to the formation of corresponding spirocyclic derivatives.

    Elimination Reactions: Under basic conditions, this compound can undergo elimination to form spiro[2.5]octene.

    Oxidation and Reduction: The compound can be oxidized to form spiro[2.5]octanone or reduced to form spiro[2.5]octane.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Elimination Reactions: Strong bases such as sodium ethoxide or potassium tert-butoxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Nucleophilic Substitution: Spirocyclic alcohols, ethers, or amines.

    Elimination: Spiro[2.5]octene.

    Oxidation: Spiro[2.5]octanone.

    Reduction: Spiro[2.5]octane.

Scientific Research Applications

1-Bromospiro[2.5]octane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex spirocyclic compounds and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity and as a precursor for bioactive molecules.

    Medicine: Explored for its potential use in drug development, particularly in the design of spirocyclic pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Bromospiro[2.5]octane involves its reactivity as an electrophile due to the presence of the bromine atom. This electrophilic nature allows it to participate in various substitution and elimination reactions. The spirocyclic structure also imparts unique steric and electronic properties, influencing its reactivity and interactions with other molecules.

Comparison with Similar Compounds

    1-Bromooctane: A linear alkyl bromide with similar reactivity but lacking the spirocyclic structure.

    1-Bromo-2,2-dimethylpropane: Another alkyl bromide with a branched structure.

    Spiro[2.5]octane: The parent hydrocarbon without the bromine atom.

Uniqueness: 1-Bromospiro[2.5]octane is unique due to its spirocyclic structure, which imparts distinct steric and electronic properties. This makes it a valuable compound for the synthesis of spirocyclic derivatives and for studying the effects of spirocyclic frameworks in chemical reactions and biological systems.

Properties

Molecular Formula

C8H13Br

Molecular Weight

189.09 g/mol

IUPAC Name

2-bromospiro[2.5]octane

InChI

InChI=1S/C8H13Br/c9-7-6-8(7)4-2-1-3-5-8/h7H,1-6H2

InChI Key

NOWLLYLVAPANJG-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)CC2Br

Origin of Product

United States

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